molecular formula C20H24N4O2 B5544853 7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5544853
M. Wt: 352.4 g/mol
InChI Key: ZIDXVZCVGQGAOD-UHFFFAOYSA-N
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Description

7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, involving key intermediates and catalysts to achieve desired structural modifications. For instance, the use of Biginelli reaction for the synthesis of dihydrotetrazolopyrimidine derivatives indicates the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthesizing complex molecules (Hery Suwito et al., 2018). Additionally, the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through microwave-assisted processes demonstrates innovative approaches to crafting functional groups essential for further chemical transformations (Juan C Castillo et al., 2018).

Biological Activities

Compounds based on the pyrazolo[1,5-a]pyrimidine framework exhibit a range of biological activities, making them valuable for pharmaceutical research. For example, studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents, indicating the therapeutic possibilities of pyrazolo[1,5-a]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).

Targeting Specific Receptors

The modification of the pyrazolo[1,5-a]pyrimidine structure to target specific biological receptors has been explored. For instance, derivatives synthesized to affect adenosine A1 and A2A receptor affinity and selectivity profiles indicate the compound's potential in designing receptor-targeted therapeutics (L. Squarcialupi et al., 2017).

Larvicidal and Antimicrobial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their larvicidal and antimicrobial activities, suggesting their utility in addressing public health challenges related to vector-borne diseases and microbial infections (S. Gorle et al., 2016).

Properties

IUPAC Name

2-(2-methoxyethyl)-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-12-19-21-18(16-6-4-3-5-7-16)13-20(24(19)22-15)23-9-11-26-17(14-23)8-10-25-2/h3-7,12-13,17H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXVZCVGQGAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.